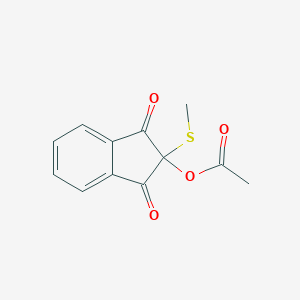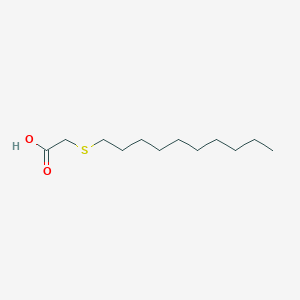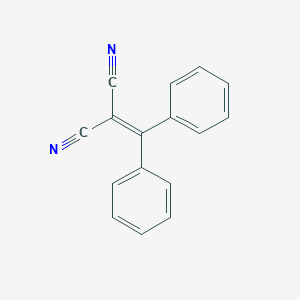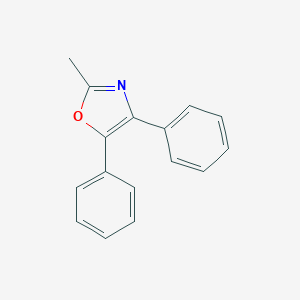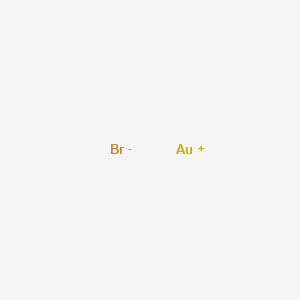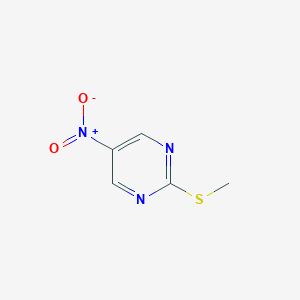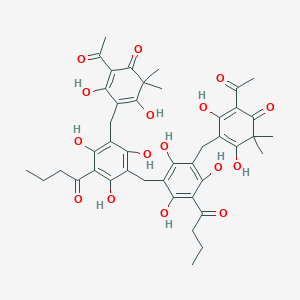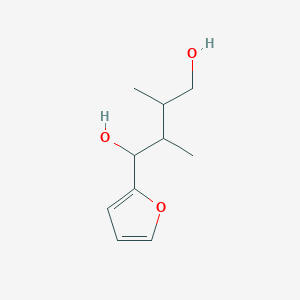
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 1-(2-furyl)-2,3-dimethyl-1-butanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the furan ring.
科学的研究の応用
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol has several applications in scientific research:
作用機序
The mechanism of action of 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
2,5-Dimethylfuran:
Furfuryl alcohol: Used in the production of resins and polymers.
Uniqueness: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is unique due to its specific structure, which combines a furan ring with a butanediol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
10564-02-0 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C10H16O3/c1-7(6-11)8(2)10(12)9-4-3-5-13-9/h3-5,7-8,10-12H,6H2,1-2H3 |
InChIキー |
VSVGERRGVUVKFX-UHFFFAOYSA-N |
SMILES |
CC(CO)C(C)C(C1=CC=CO1)O |
正規SMILES |
CC(CO)C(C)C(C1=CC=CO1)O |
同義語 |
1-(2-Furanyl)-2,3-dimethyl-1,4-butanediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


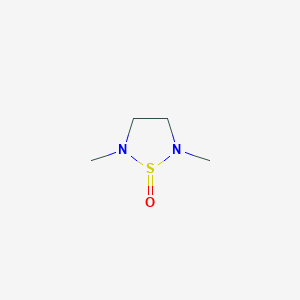
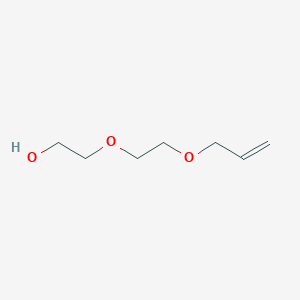
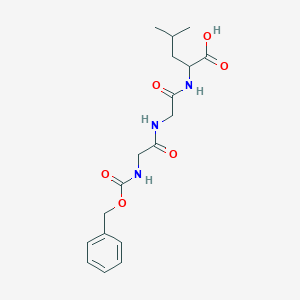
![ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate](/img/structure/B84685.png)
